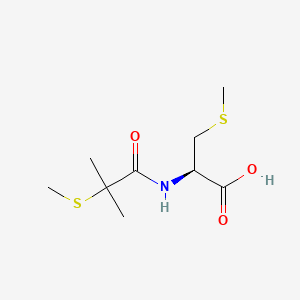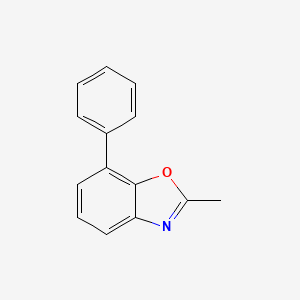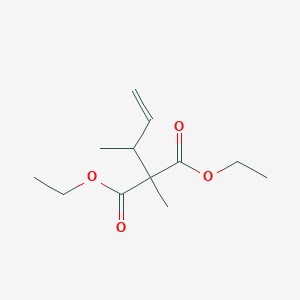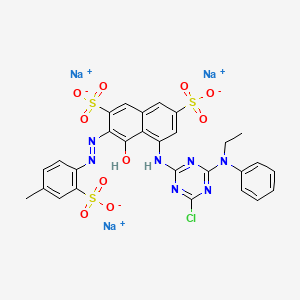![molecular formula C13H26O4Si B14442296 Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate CAS No. 73013-42-0](/img/structure/B14442296.png)
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate is an organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a propanedioate moiety. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[dimethyl(propyl)silyl]methyl}propanedioate typically involves the reaction of diethyl propanedioate with a silylating agent. One common method is the reaction of diethyl propanedioate with chlorodimethylpropylsilane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation to form silyl ethers or reduction to form silyl alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidizing and Reducing Agents: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silyl esters can be formed.
Hydrolysis Products: The hydrolysis of this compound yields diethyl propanedioic acid and dimethyl(propyl)silanol.
Oxidation and Reduction Products: Oxidation forms silyl ethers, while reduction forms silyl alcohols.
科学的研究の応用
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems where the silyl group can enhance the stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of diethyl {[dimethyl(propyl)silyl]methyl}propanedioate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for hydroxyl, amino, and carboxyl groups, preventing unwanted reactions during synthesis. The compound can also participate in catalytic processes where the silyl group enhances the reactivity of the molecule.
類似化合物との比較
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A commonly used malonic ester with similar reactivity but lacks the silyl group.
Trimethylsilyl propanedioate: Similar structure but with a trimethylsilyl group instead of a dimethyl(propyl)silyl group.
Diethyl {[dimethyl(ethyl)silyl]methyl}propanedioate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate is unique due to the presence of the dimethyl(propyl)silyl group, which imparts distinct reactivity and stability compared to other silyl esters. This uniqueness makes it valuable in specific synthetic applications where selective protection or reactivity is required.
特性
CAS番号 |
73013-42-0 |
|---|---|
分子式 |
C13H26O4Si |
分子量 |
274.43 g/mol |
IUPAC名 |
diethyl 2-[[dimethyl(propyl)silyl]methyl]propanedioate |
InChI |
InChI=1S/C13H26O4Si/c1-6-9-18(4,5)10-11(12(14)16-7-2)13(15)17-8-3/h11H,6-10H2,1-5H3 |
InChIキー |
DWALTZIDOPGLFS-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](C)(C)CC(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)




![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
